molecular formula C7H5F3OS B052458 3-(Trifluoromethylthio)phenol CAS No. 3823-40-3

3-(Trifluoromethylthio)phenol

Cat. No. B052458
CAS RN: 3823-40-3
M. Wt: 194.18 g/mol
InChI Key: FRSIRCKEPOPEFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Trifluoromethylthio)phenol involves several key steps, including nitration, reduction, diazotization, and hydrolysis, starting from trifluoromethyl benzene. The optimization of these processes has led to improved yields and purity of the product (Zhang Zhi-hai, 2010). Additionally, methods like acid-promoted direct electrophilic trifluoromethylthiolation using N-trifluoromethylsulfanyl aniline and BF3·Et2O or triflic acid as promoters have been developed for the functionalization of phenols, showing para-selectivity in substitution reactions (M. Jereb & Kaja Gosak, 2015).

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethylthio)phenol derivatives has been extensively studied, revealing insights into their chemical behavior and reactivity. For instance, the crystal structure of certain derivatives has been determined using single-crystal X-ray diffraction, showcasing the influence of the trifluoromethylthio group on the overall molecular configuration and properties (Armağan Günsel et al., 2018).

Chemical Reactions and Properties

3-(Trifluoromethylthio)phenol undergoes various chemical reactions, including electrophilic aromatic ring trifluoromethylthiolation, which has been shown to be exclusively para-selective. Such reactions are crucial for the synthesis of biologically active compounds and further chemical transformations (M. Jereb & Kaja Gosak, 2015). The compound's reactivity towards different reagents like NBS, NIS, HNO3, and Suzuki-Miyaura coupling agents further illustrates its versatility in synthetic chemistry (M. Jereb & Kaja Gosak, 2015).

Scientific Research Applications

  • Electrophilic Aromatic Ring Trifluoromethylthiolation :

    • 3-(Trifluoromethylthio)phenol is used in the electrophilic aromatic ring trifluoromethylthiolation of phenols, providing a method to selectively functionalize phenols with trifluoromethylthio groups. This process is important for synthesizing biologically active molecules, including estrone and estradiol analogues (Jereb & Gosak, 2015).
  • In Material Chemistry :

    • The compound has been utilized in synthesizing copper phthalocyanine derivatives, which exhibit significant optical and surface properties. This research is crucial for applications in materials science, particularly in areas like sensing, conductance, and dielectric properties (Günsel et al., 2018).
  • Improved Synthesis Processes :

    • Research focused on optimizing the synthesis process of 3-(Trifluoromethylthio)phenol, making it an important intermediate in the production of medicines and pesticides (Zhang, 2010).
  • Catalytic Trifluoromethylthiolation :

    • 3-(Trifluoromethylthio)phenol is a part of catalytic processes for trifluoromethylthiolation, which is vital in pharmaceutical and agrochemical research. This method includes using N-(trifluoromethylthio)phthalimide for trifluoromethylthiolation of boronic acids and alkynes (Pluta et al., 2014).
  • Synthesis of Alpha-Trifluoromethylthio Carbonyl Compounds :

    • This compound plays a role in synthesizing α-trifluoromethylthio-substituted carbonyl compounds, important in medicinal chemistry for their potential application in drug discovery (Rossi et al., 2018).
  • Benzylic C-H Trifluoromethylation :

    • It has been used in the trifluoromethylation of phenol derivatives, demonstrating practical utility in the synthesis of biologically active compounds (Egami et al., 2015).
  • O-Trifluoromethylation of Phenols :

    • The compound aids in the synthesis of aryl trifluoromethyl ethers, which are key in the creation of functionalized trifluoromethoxybenzenes and trifluoromethylthiolated arenes (Zhou et al., 2016).
  • Facile Synthesis of Chromen-4-one Derivatives :

    • A synthetic strategy was developed for 3-((trifluoromethyl)thio)-4H-chromen-4-one, using electrophilic trifluoromethylthio species, significant in organic synthesis (Xiang & Yang, 2014).

Safety And Hazards

3-(Trifluoromethylthio)phenol is classified as a skin irritant, an eye irritant, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Future directions for the study of 3-(Trifluoromethylthio)phenol could involve exploring boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 . This could open new viewpoints for future trifluoromethylation reactions .

properties

IUPAC Name

3-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSIRCKEPOPEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380700
Record name 3-(Trifluoromethylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylthio)phenol

CAS RN

3823-40-3
Record name 3-(Trifluoromethylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Jereb, K Gosak - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, (1) in the presence of BF3·…
Number of citations: 38 pubs.rsc.org

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